molecular formula C9H8N4O3S B2572149 3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide CAS No. 906779-79-1

3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide

Cat. No. B2572149
CAS RN: 906779-79-1
M. Wt: 252.25
InChI Key: WZYXPAJZCKGLJP-UHFFFAOYSA-N
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Description

3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide, also known as ANBT, is an organic compound with a molecular formula of C9H8N4O3S . It’s used in proteomics research .


Molecular Structure Analysis

The molecular weight of 3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide is 252.25 . The molecular formula is C9H8N4O3S .

Scientific Research Applications

Antimicrobial Activities

The compound 3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide has been explored as a precursor in the synthesis of various derivatives with significant antimicrobial activities. Research by Naganagowda and Petsom (2011) on the synthesis of new derivatives showed that these compounds exhibit notable antibacterial activity. Their study involved synthesizing 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and derivatives through a series of reactions starting from 3-chloro-1-benzothiophene-2-carbonylchloride, with further modifications leading to compounds with potential antimicrobial properties (Naganagowda & Petsom, 2011). Similarly, in their exploration of heterocyclic compounds containing the benzothiophene moiety for antimicrobial, analgesic, and anthelmintic activities, the use of 3-chloro-1-benzothiophene-2-carbohydrazide as a starting material was key (Naganagowda et al., 2011).

Synthesis of Heterocyclic Compounds

The chemical is also pivotal in the synthesis of various heterocyclic compounds. For instance, Monge et al. (1991) demonstrated its use in synthesizing arylidene hydrazones with potential antiaggregatory activities on blood platelets, showcasing its versatility in medicinal chemistry applications (Monge et al., 1991). Another example is its use in the synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, which was confirmed by various spectral analyses (Naganagowda et al., 2014).

properties

IUPAC Name

3-amino-5-nitro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3S/c10-7-5-3-4(13(15)16)1-2-6(5)17-8(7)9(14)12-11/h1-3H,10-11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYXPAJZCKGLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-nitro-1-benzothiophene-2-carbohydrazide

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